N-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
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Overview
Description
N-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is a chemical compound that belongs to the class of boronic acid derivatives. This compound features a fluorine atom on the benzene ring, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a formamide group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Substitution Reaction:
Miyaura Borylation:
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process where the reagents are added sequentially under controlled conditions to ensure high purity and yield.
Continuous Flow Process: Some industrial setups may use a continuous flow process to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the fluorine atom or other functional groups.
Substitution: Substitution reactions are common, where the boronic ester group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: A wide range of functionalized aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving boronic acid derivatives. Medicine: Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with various biological targets, such as enzymes and proteins. The fluorine atom enhances the compound's stability and reactivity, while the formamide group provides additional functional versatility.
Molecular Targets and Pathways Involved:
Enzymes: Boronic acids are known to inhibit certain enzymes, such as proteases and glycosidases.
Proteins: The compound can interact with specific protein targets, modulating their activity.
Comparison with Similar Compounds
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide[_{{{CITATION{{{_3{Synthesis, Crystal Structure, and DFT Study of N-2-(4,4,5,5 ...
Uniqueness:
Fluorine Atom: The presence of the fluorine atom enhances the compound's stability and reactivity compared to similar compounds without fluorine.
Formamide Group: The formamide group provides additional functional versatility, making it more suitable for certain applications.
Properties
IUPAC Name |
N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)10-7-9(15)5-6-11(10)16-8-17/h5-8H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLHESBCERQUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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